![molecular formula C8H16ClN B2355482 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307753-24-6](/img/structure/B2355482.png)
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
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Overview
Description
“(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is a compound that belongs to the class of nitrogen-containing heterocycles known as 3-Azabicyclo[3.1.0]hexanes . These compounds are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring system, which includes a nitrogen atom . This structure is a key feature in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve transition-metal-catalyzed and transition-metal-free catalytic systems . For example, the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Scientific Research Applications
Synthesis Processes
- A scalable synthesis process for converting (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one was developed, highlighting advancements in the preparation of this compound (Mennen et al., 2017).
- Research on diastereoselective synthesis of substituted 1,3,6-triazabicyclo[3.1.0]hexanes has been conducted, indicating the versatility of such structures in chemical synthesis (Shevtsov et al., 2002).
Chemical and Structural Analysis
- NMR crystallography comparative studies have been performed on chiral (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol and its derivatives, providing insight into the molecular structure and dynamics (Jaworska et al., 2012).
- Gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes were determined using gas electron diffraction, offering information on their conformational and bonding properties (Vishnevskiy et al., 2015).
Applications in Medicinal Chemistry
- Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride as a potent metabotropic glutamate 2/3 receptor antagonist has been reported, indicating its potential in therapeutic applications (Chappell et al., 2016).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of (1S,5R)-6,6-Dimethylbicyclo[31It is known that the compound is a conformationally rigid analogue , which suggests that it may interact with its targets in a specific and selective manner .
Biochemical Pathways
The biochemical pathways affected by (1S,5R)-6,6-Dimethylbicyclo[31The compound’s rigid structure suggests that it may interact with specific biochemical pathways in a selective manner
Pharmacokinetics
The pharmacokinetics of (1S,5R)-6,6-Dimethylbicyclo[31The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .
properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLBBKKWWCYRZ-FXFNDYDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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